molecular formula C20H30O3 B592897 ent-3beta-Hydroxykaur-16-en-19-oic acid CAS No. 66556-91-0

ent-3beta-Hydroxykaur-16-en-19-oic acid

Cat. No.: B592897
CAS No.: 66556-91-0
M. Wt: 318.457
InChI Key: KCJVDDSMQGJVAF-AZFOIECZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-3beta-Hydroxykaur-16-en-19-oic acid: is a natural diterpenoid compound isolated from various plant species, including the herbs of Wedelia trilobata. It is known for its diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Mechanism of Action

Target of Action

It is known that similar compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have been found to exert antitumor activity in several kinds of malignant cancer cells .

Mode of Action

It is suggested that it may lead to apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in cancer treatment.

Biochemical Pathways

It is known that similar compounds can inhibit the nf-κb and mapk pathways , which play a critical role in the regulation of immune responses and inflammation, as well as in the development and progression of cancer.

Result of Action

It is known that similar compounds can lead to apoptosis in cancer cells , suggesting that ent-3beta-Hydroxykaur-16-en-19-oic acid may have similar effects.

Action Environment

It is known that the compound is a natural diterpenoid found in various plants, fungi, and algae, suggesting that it may be influenced by factors such as temperature, pH, and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-3beta-Hydroxykaur-16-en-19-oic acid typically involves the extraction from natural sources followed by purification processes. The compound can be isolated from the herbs of Wedelia trilobata using solvent extraction methods. The crude extract is then subjected to chromatographic techniques to obtain the pure compound.

Industrial Production Methods: large-scale extraction and purification processes similar to those used in laboratory settings can be employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: ent-3beta-Hydroxykaur-16-en-19-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

ent-3beta-Hydroxykaur-16-en-19-oic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reference standard in analytical chemistry and for studying the chemical properties of diterpenoids.

    Biology: It is studied for its biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: The compound has shown potential in cancer research, particularly in inducing apoptosis in various cancer cell lines.

    Industry: While its industrial applications are limited, it is used in the development of pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

    ent-11alpha-Hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities, particularly in cancer research.

    ent-7alpha-Hydroxykaur-16-en-19-oic acid: A related compound with similar chemical properties and potential therapeutic applications.

Uniqueness: ent-3beta-Hydroxykaur-16-en-19-oic acid is unique due to its specific hydroxylation pattern and its potent biological activities. Its ability to induce apoptosis in cancer cells through ROS generation and JNK pathway activation sets it apart from other similar compounds .

Properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJVDDSMQGJVAF-AZFOIECZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 2
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 3
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 4
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 5
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 6
ent-3beta-Hydroxykaur-16-en-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.